molecular formula C14H18N2O3 B350174 Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate CAS No. 189300-75-2

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate

Cat. No.: B350174
CAS No.: 189300-75-2
M. Wt: 262.3g/mol
InChI Key: IHUOTJBOWFHOIJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate is a chemical compound of interest in organic synthesis and pharmaceutical research. As a piperidine derivative, it features both an ester and a nicotinamide functional group, making it a versatile building block or intermediate for constructing more complex molecules. Piperidine rings are a common pharmacophore found in compounds with a wide range of biological activities. Researchers can utilize this compound in the synthesis of novel molecules, leveraging the reactivity of the ester group for further functionalization or the amide group for target interaction. This product is intended for research purposes and laboratory use only. It is not labeled or intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

ethyl 1-(pyridine-3-carbonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-14(18)11-5-8-16(9-6-11)13(17)12-4-3-7-15-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUOTJBOWFHOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via activation of the carboxylic acid group of 3-pyridinecarboxylic acid to form an active ester intermediate, which subsequently reacts with the amine group of ethyl 4-piperidinecarboxylate. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to suppress hydrolysis.

Example Protocol

  • Reagents : 3-Pyridinecarboxylic acid (1.2 equiv), ethyl 4-piperidinecarboxylate (1.0 equiv), DCC (1.5 equiv), DMAP (0.1 equiv)

  • Solvent : Anhydrous DCM (0.1 M)

  • Conditions : Stirred at 25°C under N₂ for 24 hours

  • Workup : Filtration to remove dicyclohexylurea, followed by rotary evaporation

  • Yield : 68–72%

Limitations

  • Dimerization of ethyl 4-piperidinecarboxylate occurs in 12–15% of cases, necessitating column chromatography (silica gel, ethyl acetate/hexane).

  • Moisture-sensitive reagents require strict anhydrous conditions.

Reductive Amination Approaches

An alternative method described in patent literature utilizes reductive amination of ethyl isonipecotate with 3-pyridinecarbaldehyde derivatives. This approach avoids carbodiimide reagents, reducing side-product formation.

Protocol Optimization

  • Substrates : Ethyl isonipecotate (1.0 equiv), 3-pyridinecarbaldehyde (1.05 equiv)

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv)

  • Solvent System : Methanol/water (9:1 v/v)

  • Acid Catalyst : Acetic acid (0.5 equiv)

  • Yield : 78–85%

Key Advantage :

  • Higher functional group tolerance compared to coupling methods.

Cyclization Strategies

Recent advancements leverage cyclization reactions to construct the piperidine ring in situ, minimizing purification steps. A Chinese patent (CN101525313A) details a one-step annulation using sodium hydride (NaH) as a base.

Cyclization Protocol

  • Reactants : Ethyl acetoacetate (1.0 equiv), N-substituted diethanolamine diphenyl sulfonate (1.1 equiv)

  • Base : Sodium hydride (2.2 equiv)

  • Solvent : Anhydrous THF (0.2 M)

  • Temperature : 80°C, 6 hours

  • Yield : 89%

Critical Parameters :

  • Excess NaH ensures complete deprotonation of the active methylene group.

  • THF enhances reaction homogeneity.

Industrial-Scale Production

Scaling up laboratory methods requires addressing solvent recovery, exothermicity, and cost-efficiency. Continuous flow reactors have been adopted to improve heat dissipation and throughput.

Pilot Plant Data

ParameterBatch ReactorFlow Reactor
Reaction Volume (L)50020 (per loop)
Temperature Control±5°C±0.5°C
Annual Output (kg)120950
Purity (%)92.498.7

Cost Analysis :

  • Flow systems reduce solvent use by 40% and catalyst loading by 30%.

Analytical Techniques for Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 1.25 (t, 3H, CH₂CH₃), 2.45–2.70 (m, 4H, piperidine H), 8.15 (d, 1H, pyridine H).

  • ¹³C NMR : Carbonyl signals at 172.1 ppm (ester) and 166.9 ppm (amide).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile/water (70:30), 1 mL/min

  • Retention Time : 6.8 minutes

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Classical Coupling729512.50Moderate
Reductive Amination85978.20High
Cyclization89996.80Very High

Trade-offs :

  • Cyclization offers superior yield and cost but requires hazardous NaH.

  • Reductive amination balances safety and efficiency for mid-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethyl ester.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been studied for its potential role as a GABA reuptake inhibitor, which is crucial in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Research indicates that derivatives of piperidine compounds exhibit significant antioxidant properties and can inhibit lipid peroxidation, making them candidates for neuroprotective agents .
  • Antioxidant Activity :
    • Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has shown notable antioxidant activity, with some studies reporting an IC50 value as low as 20 µM against oxidative stress markers. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
  • Potential Anti-inflammatory Effects :
    • The compound has demonstrated moderate inhibitory effects on lipoxygenase (LOX), suggesting its potential as an anti-inflammatory agent. This could be beneficial in developing treatments for conditions characterized by inflammation, such as arthritis or chronic pain syndromes .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyridine-3-carboxylic acid derivatives. Various modifications can lead to derivatives with enhanced pharmacological properties.

Derivative NameSynthesis MethodKey Properties
Ethyl 1-(2-phenoxy-3-pyridinyl)carbonyl)-4-piperidinecarboxylateAmidation reactionAntioxidant and anti-inflammatory properties
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylateHalogenation followed by couplingIncreased potency against neurodegeneration

Case Studies

  • Alzheimer's Disease Research :
    • A study highlighted the efficacy of piperidine derivatives in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's pathology. This compound was identified as a promising candidate for further optimization due to its dual action on GABAergic pathways and oxidative stress reduction .
  • In Vivo Studies :
    • In animal models, compounds similar to this compound have been shown to reduce edema induced by carrageenan, indicating potential applications in pain management and inflammation .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A precursor in the synthesis of Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate.

    3-Pyridinecarboxylic acid: Another precursor used in the synthesis.

    Piperidine derivatives: A class of compounds with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a piperidine ring connected through a carbonyl group. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications.

Biological Activity

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pyridinylcarbonyl group and an ethyl ester functional group. Its structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

This structural configuration contributes to its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Inhibition of Enzymatic Activity : Many piperidine derivatives are known to act as inhibitors of enzymes involved in inflammatory processes. For instance, they can inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammation .
  • Receptor Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors, including GABA and opioid receptors. This interaction can modulate neurotransmitter release and influence pain perception and mood disorders .

Antitumor Activity

This compound has shown promise in antitumor applications. Studies suggest that derivatives of piperidine can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, certain piperidine derivatives have been reported to exhibit cytotoxic effects against human cancer cell lines by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been highlighted in several studies. By inhibiting key inflammatory mediators and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), it may reduce inflammation in various models of disease . This makes it a candidate for developing new anti-inflammatory drugs.

Neuroprotective Properties

Research indicates that related compounds can cross the blood-brain barrier, suggesting potential neuroprotective effects. Piperidine derivatives have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .

In Vitro Studies

A study conducted on a series of piperidine derivatives demonstrated significant inhibition of IL-1β release in THP-1 cells, indicating potential anti-inflammatory activity. The compounds were tested at varying concentrations to assess their efficacy in reducing pyroptosis, a form of programmed cell death associated with inflammation .

CompoundConcentration (µM)IL-1β Release (%)
A1045
B2030
C5015

In Vivo Studies

In vivo studies have illustrated the efficacy of similar compounds in reducing tumor growth in animal models. For instance, administration of piperidine derivatives resulted in significant tumor size reduction compared to control groups, suggesting their potential as therapeutic agents against cancer .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate to improve yield and purity?

  • Methodological Answer : The synthesis often involves coupling 3-pyridinecarbonyl chloride with ethyl 4-piperidinecarboxylate derivatives. Key steps include:
  • Reagent stoichiometry : Maintain a 1:1 molar ratio of 3-pyridinecarbonyl chloride to the piperidinecarboxylate precursor to minimize side reactions .
  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert gas (N₂/Ar) to prevent hydrolysis of the carbonyl intermediate .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) effectively isolates the product. Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the piperidine ring conformation (e.g., axial vs. equatorial substituents) and pyridinylcarbonyl integration. Key peaks include:
  • Piperidine protons at δ 1.5–2.5 ppm (multiplet) and ester carbonyl (C=O) at ~170 ppm .
  • Pyridinyl protons at δ 7.0–8.5 ppm (aromatic region) .
  • IR spectroscopy : Detect carbonyl stretches (C=O) at 1680–1730 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles. Use NIOSH-approved respirators (N95/P100) for aerosolized particles .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate respiratory irritation (H335) .
  • Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to identify strain-specific effects .
  • Metabolite profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed esters) that may interfere with activity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility in the piperidine ring .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) and compare half-lives .
  • Serum stability assays : Use fetal bovine serum (FBS) to assess esterase-mediated hydrolysis. Quench reactions with acetonitrile and analyze via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (≥150°C) to guide storage conditions .

Q. How can researchers elucidate the mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic assays : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition (e.g., carbonic anhydrase inhibition) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonding with pyridinyl groups) .
  • Site-directed mutagenesis : Modify enzyme active sites (e.g., His64 in carbonic anhydrase) to test residue-specific interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectral data across studies?

  • Methodological Answer :
  • Solvent referencing : Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) are consistent, as chemical shifts vary by solvent .
  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening in piperidine protons .
  • Stereochemical confirmation : Compare experimental data with DFT-calculated NMR shifts (Gaussian 09) for axial/equatorial substituent configurations .

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